2-tert-Butyl-4-ethylphenol
Overview
Description
2-tert-Butyl-4-ethylphenol, also known as this compound, is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alc; insol in alkali. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Toxicity Studies
- Toxicity and Metabolism: 2-tert-Butyl-4-ethylphenol (4-EP) and its deuterated analogs have been studied for their pulmonary toxicity in mice. The deuteration of 4-EP influences its toxic potency, suggesting a metabolite-mediated mechanism of lung damage. This research contributes to understanding the toxicological profile and metabolic pathways of such compounds (Mizutani, Yamamoto, & Tajima, 1983).
Antioxidant Activity
- Role in Antioxidant Activity: The antioxidant properties of compounds related to this compound have been investigated. Studies on derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and others indicate their effectiveness in inhibiting oxidation processes, which is pivotal in various industrial applications (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Synthesis and Polymerization Studies
- Catalyst Precursors in Polymerization: Research has explored the use of this compound and similar compounds as catalyst precursors in the ring-opening polymerization of cyclic ethers and esters. This indicates its role in facilitating polymer synthesis processes (Antelmann et al., 2001).
- One-Stage Synthesis Development: The catalytic reaction of 2,6-di-tert-butylphenol with ethanol has led to a technologically suitable procedure for manufacturing 2,6-di-tert-4-ethyl-butylphenol, demonstrating its application in industrial synthesis (Krysin & Pokrovskii, 2008).
Polymer Stabilization
- Polymer Stabilization and Discoloration: Studies have shown that derivatives of this compound, such as 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, are effective in preventing thermal degradation and oxidative discoloration in polymers, highlighting its importance in material science (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).
Electrochemical Properties
- Electrochemical Reactivity with Superoxide Anion Radical: The reactivity of this compound and its analogs with superoxide anion radical has been evaluated using electrochemical methods. This is significant for understanding the antioxidant mechanism in different environmental and biological contexts (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
Spin Interaction in Chemical Complexes
- Spin Interaction in Zinc Complexes: Research on Schiff and Mannich bases including this compound derivatives has revealed insights into the spin interactions in octahedral zinc complexes, contributing to the field of inorganic chemistry and materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Mechanism of Action
Target of Action
This compound is a type of phenol, and phenolic compounds are generally known to interact with various biological targets, including proteins and enzymes . .
Mode of Action
As a phenolic compound, it may exert its effects through interactions with biological macromolecules, potentially leading to changes in their structure and function
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways due to their potential to interact with proteins and enzymes . .
Result of Action
Given its phenolic structure, it may have the potential to interact with various cellular components, leading to changes at the molecular and cellular levels . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-tert-Butyl-4-ethylphenol, factors such as temperature, pH, and presence of other chemicals could potentially affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-4-ethylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. One of the primary interactions is with reactive oxygen species (ROS), where this compound acts as a scavenger, neutralizing these harmful molecules. Additionally, it can interact with enzymes such as cytochrome P450, influencing their activity and potentially altering metabolic pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of certain signaling pathways that are involved in inflammation and oxidative stress responses. This inhibition can lead to reduced expression of pro-inflammatory genes and decreased production of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in the production of ROS, thereby reducing oxidative stress. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained antioxidant effects, but its impact may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial antioxidant effects, protecting cells from oxidative damage. At high doses, this compound can have toxic or adverse effects, including potential disruption of endocrine functions and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antioxidant activity. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo hydroxylation and other metabolic transformations, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall efficacy and safety of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and its ability to exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can exert its antioxidant effects by neutralizing ROS and protecting mitochondrial function .
Properties
IUPAC Name |
2-tert-butyl-4-ethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHCVNIARUXHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044581 | |
Record name | 2-tert-Butyl-4-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale brown solid; mp = 28-32 deg C; [MSDSonline] | |
Record name | 2-t-Butyl-4-ethylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3167 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
250 °C @ 760 MM HG | |
Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALC; INSOL IN ALKALI | |
Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
96-70-8 | |
Record name | 2-tert-Butyl-4-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-t-Butyl-4-ethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-tert-Butyl-4-ethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-4-ethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-TERT-BUTYL-4-ETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P944B16873 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
23 °C | |
Record name | 2-T-BUTYL-4-ETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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